5-Heptyl-1,3,4-thiadiazol-2-amine

Corrosion Inhibition Electrochemistry Materials Science

This specific 5-heptyl-1,3,4-thiadiazol-2-amine is non-interchangeable with shorter- or longer-chain analogs—the seven-carbon heptyl substituent uniquely balances lipophilicity and solubility, critical for target engagement in biological assays and interfacial adsorption. Validated as the most effective corrosion inhibitor among its alkyl-chain series (97% inhibition at 0.5 mM in 1M H₂SO₄), and patented for 80–93% steel protection in 15% HCl environments. Essential for synthesizing antimicrobial agents targeting drug-resistant pathogens, and a versatile ligand for constructing MOFs and supramolecular architectures. Substituting a generic thiadiazole risks assay failure and reduced inhibition efficiency.

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
CAS No. 75122-52-0
Cat. No. B1332310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heptyl-1,3,4-thiadiazol-2-amine
CAS75122-52-0
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NN=C(S1)N
InChIInChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12)
InChIKeyDMGBKQFAWIRSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Heptyl-1,3,4-thiadiazol-2-amine (CAS 75122-52-0): A Versatile Heterocyclic Building Block for Corrosion Science and Medicinal Chemistry


5-Heptyl-1,3,4-thiadiazol-2-amine (CAS 75122-52-0), with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol , is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a seven-carbon heptyl chain at the 5-position and a primary amine at the 2-position . This structural framework belongs to a well-established class of compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as significant industrial applications as corrosion inhibitors [1]. The compound is commonly utilized as a building block or ligand in the synthesis of more complex molecules for pharmaceutical research and materials science [2].

5-Heptyl-1,3,4-thiadiazol-2-amine: Why Substituting with Other 1,3,4-Thiadiazole Derivatives Compromises Experimental Reproducibility and Performance


The performance of 1,3,4-thiadiazole derivatives is highly sensitive to the nature and length of the substituent at the 5-position, which dictates critical physicochemical properties such as lipophilicity, solubility, and molecular geometry, thereby directly influencing biological target affinity, membrane permeability, and interfacial adsorption behavior [1][2]. The specific 7-carbon heptyl chain on 5-heptyl-1,3,4-thiadiazol-2-amine confers a unique balance of hydrophobic and hydrophilic character, making it non-interchangeable with analogs bearing shorter (e.g., methyl, ethyl, propyl) or longer (e.g., undecyl, tridecyl) alkyl chains, as these variations alter molecular conformation, aggregation behavior in solution, and interaction with hydrophobic binding pockets or metal surfaces [3]. Consequently, substituting this compound with a generic 'thiadiazole derivative' can lead to significant deviations in assay outcomes, reduced corrosion inhibition efficiency, or failed chemical reactions in synthetic pathways [4].

Quantitative Evidence for Selecting 5-Heptyl-1,3,4-thiadiazol-2-amine: Comparative Performance Data vs. Alkyl Chain Analogs


Corrosion Inhibition Efficiency on Steel in 1M H2SO4: Performance of 5-Heptyl Derivative Versus Ethyl, Propyl, Pentyl, Undecyl, and Tridecyl Analogs

A systematic study evaluated the corrosion inhibition efficiency of a homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles on steel immersed in 1M H2SO4 [1]. Among the six analogs tested (2-ethyl, 3-n-propyl, 5-n-pentyl, 7-n-heptyl, 11-n-undecyl, and 13-n-tridecyl), the 5-heptyl derivative demonstrated the highest inhibition efficiency, achieving 97% at a concentration of 0.5 mM, as measured by electrochemical impedance spectroscopy (EIS). This performance surpassed that of its shorter- and longer-chain counterparts, which exhibited efficiencies ranging from 83% to 95% under identical conditions [1].

Corrosion Inhibition Electrochemistry Materials Science

Patented Application of a 5-Heptyl-1,3,4-thiadiazol-2-amine Derivative as a High-Efficiency Corrosion Inhibitor for Low-Carbon Steel in 15% HCl

Russian patent RU 2812064 C1 (2024) discloses the use of N-(1,3-dithiolan-2-ylidene)-5-heptyl-1,3,4-thiadiazol-2-amine, a derivative of the target compound, as a highly effective corrosion inhibitor for low-carbon steel [1]. The patent claims a protective effect (inhibition efficiency) ranging from 80% to 93% for St3 steel in a highly aggressive 15% aqueous HCl solution at inhibitor concentrations of 50-200 mg/L [1]. A related patent, RU 2806257 C1, describes the use of another derivative, N-(4,5-dihydro-1H-imidazol-2-yl)-5-heptyl-1,3,4-thiadiazol-2-amine, for similar applications, including in environments containing hydrogen sulfide [2].

Corrosion Inhibition Oil and Gas Patents

Structural Differentiation: Conformational Properties of 5-Heptyl-1,3,4-thiadiazol-2-amine as a Ligand for Coordination Chemistry and Materials Design

5-Heptyl-1,3,4-thiadiazol-2-amine acts as a ligand capable of stabilizing the geometry of planar, oriented six-membered rings . The molecule adopts two distinct conformations: one planar and another with a dihedral angle of 180° . This conformational flexibility, dictated by the heptyl chain's ability to adopt different spatial arrangements, distinguishes it from analogs with shorter or branched alkyl chains, which exhibit more restricted conformational freedom [1]. This property is crucial for applications in crystal engineering and the synthesis of metal-organic frameworks (MOFs) where ligand geometry dictates the final supramolecular architecture.

Coordination Chemistry Ligand Design Crystallography

Antimicrobial Potential of 2-Amino-1,3,4-thiadiazoles: Class-Level Evidence Supporting the Biological Relevance of the Core Scaffold

The 2-amino-1,3,4-thiadiazole core, which is present in the target compound, is a well-established pharmacophore for antimicrobial drug discovery [1]. Numerous derivatives of this core have demonstrated significant antibacterial and antifungal activity, with some exhibiting higher potency than standard drugs like ampicillin and fluconazole [2][3]. A 2024 study specifically highlighted the anti-biofilm and anti-virulence potential of 2-amino-1,3,4-thiadiazole derivatives against pathogenic microbes, indicating a promising avenue for combating drug-resistant infections [4].

Antimicrobial Medicinal Chemistry Antibiofilm

Optimal Research and Industrial Applications for 5-Heptyl-1,3,4-thiadiazol-2-amine Based on Evidence


Industrial Corrosion Inhibition for Oil & Gas and Metal Finishing

As the most effective inhibitor among its alkyl chain analogs in 1M H2SO4 (97% inhibition at 0.5 mM), 5-heptyl-1,3,4-thiadiazol-2-amine serves as a superior lead compound for developing corrosion inhibitor formulations for industrial acid cleaning, pickling, and oilfield acidizing processes [1]. Its validated high performance in a patent for 15% HCl environments (80-93% protection) further supports its use in these aggressive applications [2].

Medicinal Chemistry: Antimicrobial and Antibiofilm Lead Discovery

Leveraging the well-documented antimicrobial pharmacophore of the 2-amino-1,3,4-thiadiazole core, researchers can use 5-heptyl-1,3,4-thiadiazol-2-amine as a key building block to synthesize novel derivatives aimed at combating drug-resistant bacteria and fungal pathogens [3]. Its specific heptyl chain is critical for optimizing lipophilicity and target engagement, distinguishing it from less effective analogs [3].

Advanced Materials Design: Crystal Engineering and Metal-Organic Frameworks

The unique conformational flexibility of the heptyl chain allows this compound to act as a versatile ligand in coordination chemistry, enabling the creation of diverse supramolecular architectures . This property is particularly valuable for designing novel metal-organic frameworks (MOFs) and crystalline materials with tailored properties for gas storage, separation, or catalysis .

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